molecular formula C18H15FN4O4S B3447259 2-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

2-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

Cat. No.: B3447259
M. Wt: 402.4 g/mol
InChI Key: AINQNYLOWNZWTG-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide is a complex organic compound that features a fluorine atom, a methoxypyrimidinyl group, and a sulfamoylphenyl group attached to a benzamide core

Properties

IUPAC Name

2-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4S/c1-27-17-10-16(20-11-21-17)23-28(25,26)13-8-6-12(7-9-13)22-18(24)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINQNYLOWNZWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and methoxypyrimidinyl group are likely to play key roles in its binding affinity and specificity. The sulfamoylphenyl group may also contribute to its overall activity by enhancing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide is unique due to its combination of a fluorine atom, a methoxypyrimidinyl group, and a sulfamoylphenyl group. This combination imparts specific chemical and physical properties that are not found in other similar compounds, such as enhanced binding affinity for certain molecular targets and improved solubility in various solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Reactant of Route 2
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2-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

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